N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the reaction of 2-amino-5-(trifluoromethyl)-1,3,4-thiadiazole with cyclohexanecarboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as N-ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to prevent the formation of side products . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be modified by introducing different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways . The compound may also inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity .
Comparison with Similar Compounds
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can be compared with other 1,3,4-thiadiazole derivatives such as:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide: Known for its anticancer properties.
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine: Studied for its potential antibacterial activity.
2-piperidino-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide: Investigated for its antifungal properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may offer advantages over other similar compounds in certain applications.
Properties
Molecular Formula |
C10H12F3N3OS |
---|---|
Molecular Weight |
279.28 g/mol |
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C10H12F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h6H,1-5H2,(H,14,16,17) |
InChI Key |
FUPOGGUEGPPLMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.